1-[(2,4-difluorophenoxy)methyl]-N-(2,3-dimethylphenyl)-1H-pyrazole-3-carboxamide
Overview
Description
1-[(2,4-difluorophenoxy)methyl]-N-(2,3-dimethylphenyl)-1H-pyrazole-3-carboxamide, also known as DPCPX, is a synthetic compound that is widely used in scientific research. It is a highly selective antagonist of the adenosine A1 receptor, which is involved in regulating a wide range of physiological processes in the body.
Mechanism of Action
1-[(2,4-difluorophenoxy)methyl]-N-(2,3-dimethylphenyl)-1H-pyrazole-3-carboxamide is a highly selective antagonist of the adenosine A1 receptor, which is a G protein-coupled receptor that is widely distributed throughout the body. Adenosine is an endogenous ligand for this receptor, and its binding leads to the inhibition of adenylate cyclase and the activation of potassium channels, resulting in a decrease in intracellular cAMP levels and hyperpolarization of the cell membrane. 1-[(2,4-difluorophenoxy)methyl]-N-(2,3-dimethylphenyl)-1H-pyrazole-3-carboxamide blocks the binding of adenosine to the A1 receptor, thereby preventing these downstream effects.
Biochemical and Physiological Effects:
1-[(2,4-difluorophenoxy)methyl]-N-(2,3-dimethylphenyl)-1H-pyrazole-3-carboxamide has a range of biochemical and physiological effects, depending on the tissue and cell type being studied. In general, it leads to an increase in intracellular cAMP levels and a depolarization of the cell membrane. It has been shown to increase blood flow and cardiac function in some studies, while reducing neuronal activity in others. 1-[(2,4-difluorophenoxy)methyl]-N-(2,3-dimethylphenyl)-1H-pyrazole-3-carboxamide has also been shown to modulate the release of neurotransmitters such as dopamine and glutamate, and to have anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-[(2,4-difluorophenoxy)methyl]-N-(2,3-dimethylphenyl)-1H-pyrazole-3-carboxamide is its high selectivity for the adenosine A1 receptor, which allows for precise investigation of the role of this receptor in various physiological processes. It is also relatively stable and easy to use in lab experiments. However, one limitation is that it can be difficult to obtain in large quantities, which can limit its use in certain experiments. Additionally, its effects can be highly dependent on the experimental conditions, making it important to carefully control for these variables.
Future Directions
There are many potential future directions for research on 1-[(2,4-difluorophenoxy)methyl]-N-(2,3-dimethylphenyl)-1H-pyrazole-3-carboxamide and the adenosine A1 receptor. One area of interest is the role of this receptor in modulating the immune response, and its potential therapeutic applications in autoimmune diseases and cancer. Another area of interest is the interaction between adenosine and other neurotransmitter systems, such as dopamine and serotonin, and the potential implications for neuropsychiatric disorders. Finally, there is ongoing research into the development of new compounds that target the adenosine A1 receptor with even greater selectivity and potency, which could lead to new therapeutic options for a range of diseases.
Scientific Research Applications
1-[(2,4-difluorophenoxy)methyl]-N-(2,3-dimethylphenyl)-1H-pyrazole-3-carboxamide is widely used in scientific research to study the adenosine A1 receptor and its role in various physiological processes. It has been used to investigate the role of adenosine in regulating blood flow, cardiac function, and neuronal activity. 1-[(2,4-difluorophenoxy)methyl]-N-(2,3-dimethylphenyl)-1H-pyrazole-3-carboxamide has also been used to study the effects of adenosine on sleep and wakefulness, as well as its potential therapeutic applications in various diseases, including epilepsy, ischemia, and inflammation.
properties
IUPAC Name |
1-[(2,4-difluorophenoxy)methyl]-N-(2,3-dimethylphenyl)pyrazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F2N3O2/c1-12-4-3-5-16(13(12)2)22-19(25)17-8-9-24(23-17)11-26-18-7-6-14(20)10-15(18)21/h3-10H,11H2,1-2H3,(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAFVETCYKVZFNS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=NN(C=C2)COC3=C(C=C(C=C3)F)F)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F2N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2,4-difluorophenoxy)methyl]-N-(2,3-dimethylphenyl)-1H-pyrazole-3-carboxamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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